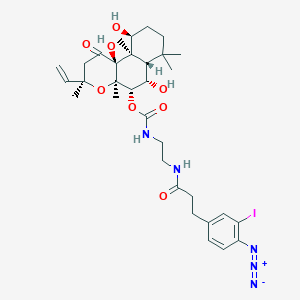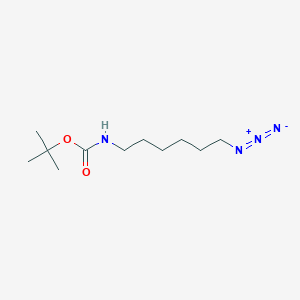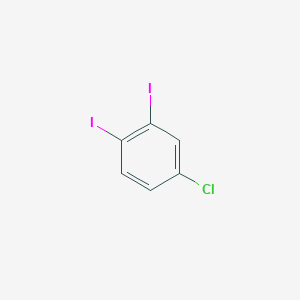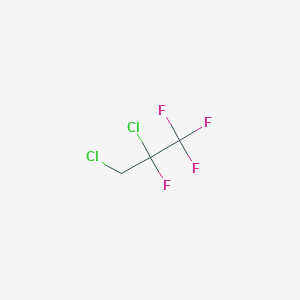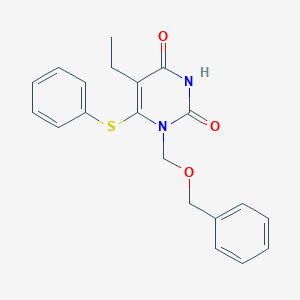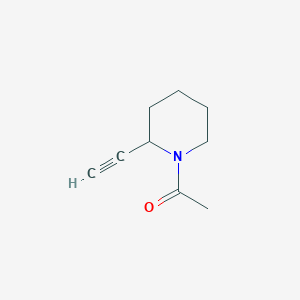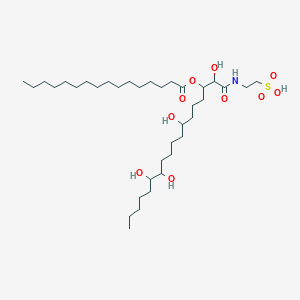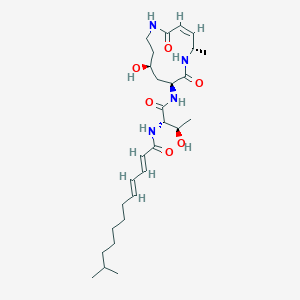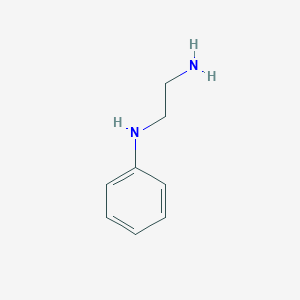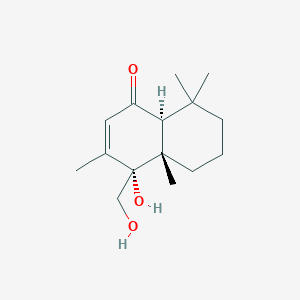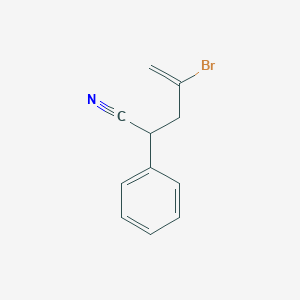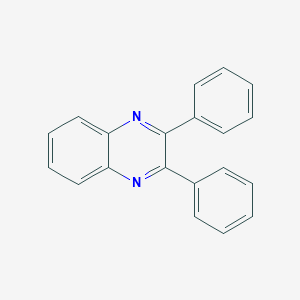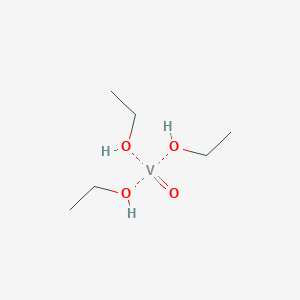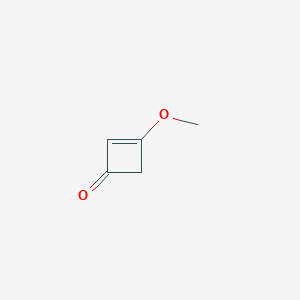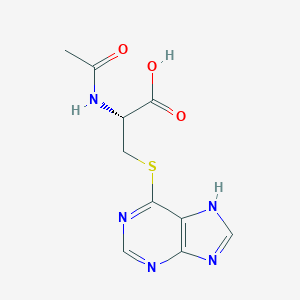
N-Acetyl-S-1H-purin-6-yl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-1H-purin-6-yl-L-cysteine (APC) is a synthetic compound that has been used in scientific research for its potential therapeutic effects. APC is a modified form of the naturally occurring antioxidant, glutathione, and has been shown to have anti-inflammatory and antioxidant properties. In
Wirkmechanismus
The mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine is not fully understood, but it is believed to involve the regulation of cellular redox balance. N-Acetyl-S-1H-purin-6-yl-L-cysteine is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause damage to cells and tissues. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine may modulate the expression of genes involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.
Biochemische Und Physiologische Effekte
N-Acetyl-S-1H-purin-6-yl-L-cysteine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetyl-S-1H-purin-6-yl-L-cysteine can protect cells from oxidative stress-induced damage, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have also shown that N-Acetyl-S-1H-purin-6-yl-L-cysteine can reduce inflammation in animal models of arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has been found to have a beneficial effect on liver function in animal models of liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Acetyl-S-1H-purin-6-yl-L-cysteine in lab experiments is its stability and solubility in water, making it easy to work with. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using N-Acetyl-S-1H-purin-6-yl-L-cysteine is its cost, as it can be expensive to synthesize. Additionally, the mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-Acetyl-S-1H-purin-6-yl-L-cysteine. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine and its effects on cellular redox balance. Finally, there is a need for more in vivo studies to determine the efficacy of N-Acetyl-S-1H-purin-6-yl-L-cysteine in animal models of disease.
Synthesemethoden
N-Acetyl-S-1H-purin-6-yl-L-cysteine can be synthesized through a multi-step process starting with the reaction of 6-chloropurine with L-cysteine in the presence of a base. This reaction produces 6-S-cysteinylpurine, which is then acetylated to form N-Acetyl-S-1H-purin-6-yl-L-cysteine. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-1H-purin-6-yl-L-cysteine has been used in various scientific research applications, including studies on oxidative stress, inflammation, and cancer. N-Acetyl-S-1H-purin-6-yl-L-cysteine has been shown to have a protective effect against oxidative stress-induced damage to cells and tissues. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. N-Acetyl-S-1H-purin-6-yl-L-cysteine has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
136039-99-1 |
|---|---|
Produktname |
N-Acetyl-S-1H-purin-6-yl-L-cysteine |
Molekularformel |
C10H11N5O3S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
JNURDKXJPBZZGO-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O |
SMILES |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
Synonyme |
S-(6-purinyl)-N-acetylcysteine S-NAPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



